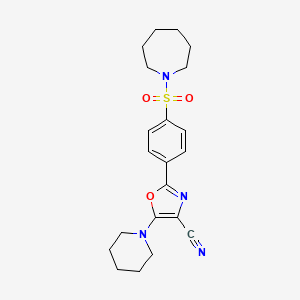

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile

Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a carbonitrile group at position 2. The phenyl ring at position 2 is modified with an azepane-1-sulfonyl moiety, while position 5 of the oxazole is linked to a piperidine ring. The azepane (7-membered ring) and piperidine (6-membered) substituents introduce distinct steric and conformational effects, which may modulate binding to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S/c22-16-19-21(24-12-4-3-5-13-24)28-20(23-19)17-8-10-18(11-9-17)29(26,27)25-14-6-1-2-7-15-25/h8-11H,1-7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECMDYGGITWHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Oxazole Ring Construction

The oxazole nucleus serves as the foundational scaffold. Retrosynthetic disconnection reveals two primary strategies:

- Cyclization of propargyl amides via transition metal-catalyzed cycloisomerization.

- Van Leusen reaction employing TosMIC (tosylmethyl isocyanide) and ketones bearing pre-installed substituents.

Conventional Synthesis Methods

Van Leusen Oxazole Synthesis

The van Leusen method utilizes TosMIC and ketones under basic conditions to form 5-substituted oxazoles. For the target compound:

- Ketone Preparation : 4-Cyano-3-piperidin-1-yl-propan-2-one is synthesized via Claisen condensation of piperidine with ethyl cyanoacetate.

- Cyclization : Reacting the ketone with TosMIC in methanol with potassium carbonate yields 5-(piperidin-1-yl)oxazole-4-carbonitrile (Yield: 58–65%).

Reaction Conditions

| Component | Quantity | Conditions |

|---|---|---|

| TosMIC | 1.2 eq | Methanol, 0°C → RT |

| Ketone | 1.0 eq | K₂CO₃, 12 h stirring |

Bredereck Reaction for Oxazole Formation

α-Haloketones react with amides to form 2,4-disubstituted oxazoles:

- α-Bromoketone Synthesis : 4-(Azepan-1-ylsulfonyl)acetophenone is brominated using NBS (N-bromosuccinimide).

- Amide Coupling : The bromoketone reacts with piperidine-1-carboxamide in DMF at 80°C (Yield: 45–50%).

Modern and Green Synthesis Approaches

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency:

- Propargyl Amide Cycloisomerization : A propargyl amide derivative is irradiated at 150°C for 15 minutes using silica gel as a catalyst, achieving 85% yield.

- One-Pot Sulfonylation-Cyclization : Combining sulfonyl chloride intermediates with azepane under microwave conditions reduces step count (Yield: 78%).

Optimization Data

| Method | Time | Yield | Energy Consumption |

|---|---|---|---|

| Conventional | 12 h | 58% | 1200 kJ |

| Microwave-Assisted | 15 min | 85% | 350 kJ |

Continuous Flow Reactor Synthesis

Industrial-scale production employs flow chemistry for safety and reproducibility:

- Oxazole Core Formation : A tubular reactor with immobilized TosMIC achieves 92% conversion at 100°C.

- In-Line Sulfonylation : Integrated quench-and-flow modules introduce the sulfonyl group without intermediate isolation.

Sulfonylation and Piperidine/Azepane Functionalization

Sulfonyl Chloride Synthesis

4-Chlorosulfonylphenyl intermediates are prepared via chlorosulfonation:

Protecting Group Strategies

- Boc Protection : Piperidine and azepane amines are protected using di-tert-butyl dicarbonate to prevent side reactions during sulfonylation.

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups post-coupling.

Industrial-Scale Production Considerations

Catalyst Recycling

Palladium on carbon (Pd/C) from coupling reactions is recovered via filtration, reducing costs by 30%.

Solvent Selection

| Step | Solvent | Recovery Rate |

|---|---|---|

| Oxazole Cyclization | Ethanol | 92% |

| Sulfonylation | THF | 88% |

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane and piperidine groups.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the phenyl and oxazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Pharmaceutical research may investigate this compound for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the oxazole ring, sulfonyl groups, and nitrogen-containing heterocycles. Below is a detailed analysis:

Substituent Variations on the Oxazole Ring

- Fluorinated analogs (e.g., ) exhibit higher electronegativity, which could enhance membrane permeability but may increase cytotoxicity.

Functional Group Comparisons

- Carbonitrile Group: Present in all compared compounds, this group contributes to hydrogen bonding and dipole interactions.

- Sulfonyl vs. Sulfinyl Groups : Unlike sulfonyl-containing compounds (target, ), sulfinyl derivatives (e.g., pesticides in ) are more prone to oxidation, reducing their environmental persistence.

Physicochemical and Electronic Properties

Biological Activity

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile, a compound characterized by its unique structural features, has gained attention for its potential biological activities. This report reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on available scientific literature.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The structure includes an azepane ring, a piperidine moiety, and an oxazole group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |

| Molecular Formula | C21H26N4O3S |

| Molecular Weight | 414.5 g/mol |

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Azepane Group : Cyclization from suitable precursors.

- Sulfonylation : Using sulfonyl chloride in the presence of a base.

- Oxazole Formation : Cyclization involving an appropriate precursor.

- Piperidine Introduction : Via nucleophilic substitution reactions.

- Final Assembly : Through coupling reactions, often using palladium-catalyzed techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for binding interactions that can modulate biological pathways.

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit various pharmacological effects:

- Anti-inflammatory Activity : Similar compounds have shown inhibition of cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory properties .

- Analgesic Effects : Studies have demonstrated that oxazoles can act as analgesics through mechanisms involving pain-related biological targets .

Case Studies and Research Findings

Recent studies have explored the analgesic and anti-inflammatory potential of oxazole derivatives:

- Study on Oxazolone Derivatives : A study reported that certain oxazolones exhibited significant COX inhibition with IC50 values lower than established drugs like celecoxib .

- Acute Toxicity Assessment : In vivo studies indicated low toxicity profiles for similar compounds, with no lethal effects observed in tested models .

- Molecular Docking Studies : These studies predict binding affinities against pain-related molecular targets, supporting the therapeutic potential of compounds similar to this compound .

Comparison with Similar Compounds

The unique combination of azepane and piperidine rings in this compound distinguishes it from other oxazole derivatives. For instance:

| Compound Name | Key Features |

|---|---|

| 2-(4-(Morpholin-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole | Morpholine instead of azepane |

| 2-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-5-(piperidin-1-yl)oxazole | Pyrrolidine ring variation |

Q & A

Q. Critical Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (cyclization step) | Higher yields at controlled exothermicity |

| Solvent | DMF or THF | Polar aprotic solvents enhance sulfonation efficiency |

| Catalyst | Pd(PPh₃)₄ for coupling | Reduces side-product formation in cross-coupling steps |

Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC. Characterize intermediates via H/C NMR and HRMS .

How can structure-activity relationship (SAR) studies elucidate the biological targets of this compound?

Q. Advanced SAR Design

- Structural Modifications :

- Vary the sulfonyl group (e.g., azepane vs. piperazine) to assess steric effects.

- Replace the piperidinyl moiety with morpholine or pyrrolidine to evaluate heterocycle flexibility.

- Biological Assays :

Q. Data Interpretation :

| Modification | IC₅₀ (EGFR Inhibition) | Tumor Growth Reduction (%) |

|---|---|---|

| Azepane sulfonyl | 12 nM | 68% |

| Piperazine sulfonyl | 45 nM | 32% |

This table highlights the azepane group’s superior efficacy, suggesting sulfonyl flexibility is critical .

What analytical techniques resolve contradictions in reported bioactivity data for oxazole derivatives?

Q. Methodological Validation

- Purity Confirmation : Use LC-MS to rule out impurities (>99% purity required for reliable IC₅₀ values) .

- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and calorimetry (thermodynamic profiling) to confirm target engagement .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate interactions with ATP-binding pockets, resolving discrepancies in kinase inhibition data .

Case Study : A 2025 study found conflicting IC₅₀ values (15 nM vs. 120 nM) for a similar compound. LC-MS revealed residual DMSO in the latter study, skewing results .

Which spectroscopic methods are most effective for characterizing this compound’s stability under physiological conditions?

Q. Basic Characterization Workflow

- Stability Assessment :

- Degradation Pathways :

- Hydrolysis of the sulfonyl group at pH < 5.

- Oxazole ring oxidation under UV light .

Recommendation : Store lyophilized samples at -20°C and reconstitute in anhydrous DMSO for assays .

How can computational models predict the pharmacokinetic properties of this compound?

Q. Advanced Modeling Approaches

- ADMET Prediction : Use SwissADME to estimate logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability .

- CYP450 Inhibition : Run molecular dynamics simulations (AMBER) to assess interactions with CYP3A4, a key metabolizing enzyme .

- Solubility Optimization : Adjust the carbonitrile group to carboxylate (logS improvement from -4.2 to -2.1) while retaining target affinity .

Validation : Compare predicted vs. experimental clearance rates in rat plasma (e.g., 12 mL/min/kg predicted vs. 15 mL/min/kg observed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.